2-(4-(methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-27-15-10-13(11-16(28-2)18(15)29-3)19-22-23-20(30-19)21-17(24)9-12-5-7-14(8-6-12)31(4,25)26/h5-8,10-11H,9H2,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMOWCHQQQBJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide , also referred to as 3,4,5-trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Methylsulfonyl Group : Enhances solubility and biological activity.
- Trimethoxy Substituents : Located at the 3, 4, and 5 positions on the phenyl ring; these groups are known to influence the compound's pharmacological properties.
- Oxadiazole Ring : Imparts unique biological activities and is a common motif in drug discovery.
The molecular formula is .
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Preparation of Acid Chloride : 3,4,5-trimethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.
- Formation of Benzamide : The acid chloride is reacted with 2-(methylsulfonyl)aniline in the presence of a base such as triethylamine.
- Purification : The final product is purified through recrystallization or chromatography.
Synthetic Route Summary
| Step | Reaction | Reagents |
|---|---|---|
| 1 | Acid Chloride Formation | Thionyl chloride |
| 2 | Benzamide Formation | 2-(Methylsulfonyl)aniline, Triethylamine |
| 3 | Purification | Recrystallization/Chromatography |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound has been evaluated against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value in the micromolar range.
- U-937 (Leukemia) : Demonstrated apoptosis induction through activation of p53 and caspase pathways.
Case Study Findings
In a study evaluating oxadiazole derivatives:
- Compounds similar to our target exhibited CC50 values lower than doxorubicin against leukemia cell lines .
- Flow cytometry analyses revealed that these compounds induced apoptosis in a dose-dependent manner .
The proposed mechanism involves:
- Reactive Oxygen Species (ROS) Scavenging : The methoxy and methylsulfonyl groups enhance antioxidant properties.
- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at the G0-G1 phase, preventing further proliferation .
Anti-inflammatory Activity
Compounds with methylsulfonyl groups have been noted for their selective COX-2 inhibitory activity. In studies comparing various derivatives:
- The target compound demonstrated significant COX-2 selectivity and potency compared to standard anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
Preliminary investigations suggest that this compound may have neuroprotective effects:
- It has been explored for potential applications in treating neurodegenerative diseases such as Parkinson's disease by preventing oxidative stress-induced cell death .
Future Directions
Ongoing research aims to modify the chemical structure to enhance biological activity and reduce toxicity. Structural modifications may lead to more potent analogs with improved pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Compound 8x ():
- Structure : 2-((5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)acetamide
- Key Differences : Replaces the methylsulfonyl group with a 3,4,5-trimethoxyphenyl acryloyl moiety.
- Melting Point : 196–198°C (lower than typical methylsulfonyl analogs, suggesting reduced crystallinity due to bulkier substituents).
- Yield : 80%, comparable to the synthesis efficiency of related oxadiazole-acetamide hybrids .
Compound 112 ():
- Structure : N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Key Differences : Substitutes methylsulfonyl with a 4-methoxyphenyl acryloyl group.
- Bioactivity : Exhibits potent EGFR inhibition (IC₅₀ = 0.24 μM) and Src kinase inhibition (IC₅₀ = 0.96 μM), highlighting the importance of methoxy groups in kinase targeting .
Compound 8u ():
- Structure : N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Key Differences : Chlorophenyl acryloyl group instead of methylsulfonyl.
- Melting Point : 259–261°C (higher than acryloyl-containing analogs, likely due to stronger intermolecular interactions from the chloro substituent) .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-(methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves refluxing 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine. Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization using pet-ether for purification. Alternative routes may employ coupling agents like EDCI/HOBt for amide bond formation between oxadiazole and sulfonylphenyl moieties .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Pet-ether or ethanol/water mixtures are common for recrystallization. Solubility is tested at elevated temperatures (60–80°C), followed by slow cooling to room temperature. Purity is confirmed via HPLC ( >95%) and melting point consistency .
Advanced Research Questions
Q. How can reaction yields be improved during oxadiazole ring formation?
- Methodological Answer : Yield optimization involves:
- Cyclization Catalysts : Using polyphosphoric acid (PPA) or POCl to enhance cyclodehydration of thiosemicarbazides.
- Microwave-Assisted Synthesis : Reduces reaction time (15–30 minutes vs. 4–6 hours) and improves yields by 10–15% .
Q. How do substituents on the phenyl rings influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents:
- Methoxy Groups : 3,4,5-Trimethoxy enhances lipoxygenase inhibition (IC ~2.1 µM vs. ~8.7 µM for non-substituted analogs).
- Sulfonyl Group : Critical for binding to hydrophobic pockets in enzyme active sites, as shown in molecular docking studies .
Q. What strategies resolve contradictory bioactivity data across studies?
- Methodological Answer : Contradictions are addressed by:
- Assay Standardization : Using identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control compounds.
- Purity Verification : HPLC-MS to confirm >98% purity, eliminating impurities as confounding factors .
Q. How can computational methods predict metabolic stability?
- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp simulate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
